2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene
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Overview
Description
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a fluorinated aromatic compound with the molecular formula C8H3ClF6 It is characterized by the presence of trifluoromethyl and difluoromethyl groups attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a radical initiator, such as a peroxide, and may be conducted under UV light or thermal conditions to generate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The trifluoromethyl and difluoromethyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl or polyaryl compounds .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)chlorobenzene: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2,4-Difluoromethyl-5-(trifluoromethyl)chlorobenzene: Similar structure but with different positioning of the fluorinated groups.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has different reactivity compared to 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and difluoromethyl groups on the same aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-chloro-5-(difluoromethyl)-2,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF8/c10-6-1-3(7(11)12)4(8(13,14)15)2-5(6)9(16,17)18/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHKDFDYPYUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)C(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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